3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane
Description
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane is a bicyclic compound featuring a bromomethyl substituent and a cyclobutyl group attached to the bridgehead carbon of the bicyclo[3.1.0]hexane scaffold. This structure combines the inherent strain of the bicyclic system with the steric and electronic effects of the cyclobutyl and bromomethyl groups.
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-(bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H17Br/c12-7-11(10-2-1-3-10)5-8-4-9(8)6-11/h8-10H,1-7H2 |
InChI Key |
BYLJKMVJJLZYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CC3CC3C2)CBr |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane scaffold is typically synthesized via cyclopropanation or annulation reactions involving cyclopropane or cyclopropene intermediates. One efficient approach is the (3 + 2) annulation of cyclopropenes with cyclopropyl derivatives, which allows the formation of bicyclo[3.1.0]hexanes bearing quaternary carbon centers. This method has been demonstrated to provide good yields and excellent diastereoselectivity, especially when using photoredox catalysis under blue LED irradiation in the presence of iridium or organic catalysts. The reaction is versatile, accommodating various substituents on the cyclopropene and cyclopropyl partners, enabling access to diverse bicyclic structures relevant to medicinal chemistry.
Installation of the Bromomethyl Group
The bromomethyl substituent at the 3-position is typically introduced via halogenation reactions targeting a methyl or hydroxymethyl precursor. Common methods include:
Halogenation of methyl groups : Conversion of a methyl substituent to bromomethyl using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Substitution of hydroxymethyl groups : Transformation of a hydroxymethyl group into bromomethyl via treatment with phosphorus tribromide (PBr3) or hydrobromic acid.
In the context of bicyclo[3.1.0]hexane derivatives, selective bromination at the methyl substituent requires careful control of reaction conditions to avoid ring opening or overbromination. Protective groups and mild reaction conditions are often employed to maintain the integrity of the bicyclic system.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | (3 + 2) Annulation | Cyclopropene + Cyclobutyl-substituted cyclopropylamine | Iridium photoredox catalyst, blue LED irradiation | 3-cyclobutylbicyclo[3.1.0]hexane intermediate | High diastereoselectivity, good yield |
| 2 | Hydroxymethylation or methylation | Bicyclo[3.1.0]hexane intermediate | Formaldehyde or methylation reagents | Hydroxymethyl or methyl derivative | Precursor for bromination |
| 3 | Bromination | Hydroxymethyl or methyl derivative | NBS (for methyl) or PBr3 (for hydroxymethyl) | 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane | Mild conditions to preserve bicyclic core |
Analysis of Preparation Methods
Efficiency and Yield
The (3 + 2) annulation approach for bicyclo[3.1.0]hexane synthesis offers a convergent and efficient route with yields typically ranging from moderate to high (50–85%) depending on substrate substitution and catalyst system. The bromination step generally proceeds in good yields (>70%) when optimized to avoid side reactions.
Stereochemical Control
The bicyclic framework contains multiple stereocenters, including the quaternary carbon at position 3. The annulation method provides excellent diastereoselectivity, especially when using difluorocyclopropenes or suitable substituents on the cyclopropyl partner, allowing for selective access to desired stereoisomers. The bromination step preserves stereochemistry when conducted under controlled conditions.
Scalability and Practicality
The synthetic route is amenable to scale-up due to the use of catalytic photoredox conditions and readily available starting materials. However, the sensitivity of the bicyclic system to harsh conditions necessitates careful optimization of reaction parameters, particularly during bromination.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: The unique structure of this compound makes it valuable for the development of new materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The bicyclic framework provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Effects: Cyclobutyl vs. Methyl Groups
The substitution pattern on the bicyclo[3.1.0]hexane scaffold significantly influences physical and chemical properties.
Key Observations :
Heteroatom-Containing Derivatives: Azabicyclo and Oxabicyclo Systems
Introduction of heteroatoms (N, O) into the bicyclic framework alters electronic properties and bioactivity.
Key Observations :
Target Compound Reactivity :
Key Observations :
- Substituents like azabicyclo enhance LC stability, while bulky groups (e.g., cyclobutyl) may disrupt packing, reducing transition temperatures .
Biological Activity
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural features, including a bromomethyl group and a cyclobutyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to receptor interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane is with a molecular weight of approximately 203.13 g/mol. Its structure can be represented as follows:
This compound's bicyclic framework contributes to its chemical reactivity and interactions with biological targets.
The biological activity of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane is primarily attributed to its ability to interact with various receptors involved in critical physiological processes. Research indicates that compounds with similar bicyclic structures may exhibit affinities for adenosine receptors, which play significant roles in inflammation, cancer progression, and immune response modulation.
Receptor Binding Affinities
Studies have shown that derivatives of bicyclo[3.1.0]hexane can selectively bind to A3 adenosine receptors, which are implicated in tumor growth inhibition and modulation of inflammatory responses. For instance, a related compound displayed a binding affinity (Ki value) of approximately 0.38 μM for the A3 receptor, suggesting that 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane may possess similar or enhanced affinities, warranting further investigation into its pharmacological potential .
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of bicyclic compounds structurally similar to 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, highlighting their potential as therapeutic agents for inflammatory diseases.
Cancer Inhibition Studies
In vitro assays demonstrated that certain derivatives of bicyclo[3.1.0]hexane exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of specific signaling pathways associated with cell death .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[3.1.0]hexane | Bicyclic | Base structure without substituents |
| 4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-one | Bicyclic ketone | Contains a ketone functional group |
| 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane | Bicyclic alkene | Features a double bond contributing to reactivity |
| 2-Bromobicyclo[3.1.0]hexane | Bicyclic | Bromine at a different position affecting reactivity |
This table illustrates how variations in substituents influence the biological activity and chemical behavior of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
